Cas no 33132-73-9 (4-ethoxy-N,N-dimethyl-2-phenylbutan-1-amine)

4-ethoxy-N,N-dimethyl-2-phenylbutan-1-amine structure
33132-73-9 structure
Product Name:4-ethoxy-N,N-dimethyl-2-phenylbutan-1-amine
CAS No:33132-73-9
MF:C14H23NO
MW:221.338524103165
CID:1455311
PubChem ID:214387
Update Time:2025-04-20

4-ethoxy-N,N-dimethyl-2-phenylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-ethoxy-N,N-dimethyl-2-phenylbutan-1-amine
    • β-(2-Ethoxyethyl)-N,N-dimethylbenzeneethanamine
    • Phenethylamine, N,N-dimethyl-beta-(2-ethoxyethyl)-
    • DTXSID20954753
    • BRN 2105118
    • N,N-Dimethyl-beta-(2-ethoxyethyl)phenethylamine
    • 33132-73-9
    • Inchi: 1S/C14H23NO/c1-4-16-11-10-14(12-15(2)3)13-8-6-5-7-9-13/h5-9,14H,4,10-12H2,1-3H3
    • InChI Key: XZPGIYZEWOQAAW-UHFFFAOYSA-N
    • SMILES: O(CC)CCC(C1C=CC=CC=1)CN(C)C

Computed Properties

  • Exact Mass: 221.17809
  • Monoisotopic Mass: 221.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • PSA: 12.47
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